FK866;Apo866
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Overview
Description
This enzyme plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for various cellular processes, including energy metabolism and DNA repair . FK866 has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells by depleting intracellular NAD+ levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FK866 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative through a series of reactions involving amination and cyclization.
Coupling with Pyridine Derivative: The piperidine intermediate is then coupled with a pyridine derivative under specific reaction conditions to form the core structure of FK866.
Final Modifications: The final steps involve modifications to introduce functional groups that enhance the compound’s inhibitory activity against NAMPT.
Industrial Production Methods
Industrial production of FK866 typically involves optimizing the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
FK866 undergoes several types of chemical reactions, including:
Oxidation: FK866 can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, resulting in reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products Formed
Scientific Research Applications
FK866 has a wide range of scientific research applications, including:
Cancer Research: FK866 has been extensively studied for its potential as an anticancer agent.
Neuroscience: Research has indicated that FK866 may have neuroprotective effects by regulating NAD+ levels in neuronal cells.
Metabolic Studies: FK866 is used to study metabolic pathways involving NAD+ and its role in cellular energy metabolism.
Mechanism of Action
FK866 exerts its effects by specifically inhibiting nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. By inhibiting NAMPT, FK866 depletes intracellular NAD+ levels, leading to a reduction in ATP production and subsequent induction of apoptosis in cells with high NAD+ turnover, such as cancer cells . The compound’s noncompetitive inhibition mechanism ensures that it effectively binds to NAMPT regardless of substrate concentration .
Comparison with Similar Compounds
Similar Compounds
GMX1778: Another NAMPT inhibitor with similar mechanisms of action but different pharmacokinetic properties.
STF-31: A glucose transporter inhibitor that also targets NAMPT, leading to NAD+ depletion.
CHS-828: A pyridyl cyanoguanidine compound that inhibits NAMPT and induces apoptosis in cancer cells.
Uniqueness of FK866
FK866 stands out due to its high specificity and potency as a NAMPT inhibitor. Its ability to induce apoptosis selectively in cancer cells with minimal effects on normal cells makes it a unique and valuable compound for therapeutic applications .
Properties
Molecular Formula |
C24H30ClN3O2 |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H |
InChI Key |
MULSIBUGDPOSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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